molecular formula C16H25NO4 B3025395 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol CAS No. 98661-43-9

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Cat. No.: B3025395
CAS No.: 98661-43-9
M. Wt: 295.37 g/mol
InChI Key: DLPCTIQNIDHILA-UHFFFAOYSA-N
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Description

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two ethoxy groups and a propane-1,3-diol moiety attached to the isoquinoline ring system. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of Ethoxy Groups: The ethoxy groups can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propane-1,3-diol Moiety: The final step involves the attachment of the propane-1,3-diol moiety through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline ring is replaced by the propane-1,3-diol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The ethoxy groups and the propane-1,3-diol moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that promote beneficial cellular responses. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: A similar compound with methoxy groups instead of ethoxy groups.

    2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol: A similar compound with an ethanol moiety instead of propane-1,3-diol.

Uniqueness

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is unique due to the presence of both ethoxy groups and a propane-1,3-diol moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.

Properties

IUPAC Name

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-3-20-14-7-11-5-6-17-16(12(9-18)10-19)13(11)8-15(14)21-4-2/h7-8,12,16-19H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPCTIQNIDHILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C(CO)CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546965
Record name 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98661-43-9
Record name 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 3
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 4
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 5
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Reactant of Route 6
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

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